molecular formula C23H28ClN3O2S2 B2915847 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride CAS No. 1216634-09-1

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride

Cat. No.: B2915847
CAS No.: 1216634-09-1
M. Wt: 478.07
InChI Key: SMAOQYMLMVHXIG-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3O2S2 and its molecular weight is 478.07. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Hemolytic Activities : A study by Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides showing significant antimicrobial activities against various microbial species. These compounds also exhibited variable hemolytic activity, highlighting their potential as antimicrobial agents with low toxicity profiles Gul et al., 2017.

Crystal Structure Analysis : The crystal structures of two (oxothiazolidin-2-ylidene)acetamides were described by Galushchinskiy et al. (2017), providing valuable insights into the structural basis of their activity and facilitating the design of novel compounds with enhanced efficacy Galushchinskiy et al., 2017.

Anticancer Activities : Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and tested them against a panel of human tumor cell lines. Several compounds demonstrated reasonable anticancer activity, particularly against melanoma-type cell lines, indicating their potential in cancer therapy Duran & Demirayak, 2012.

Anti-Inflammatory Activity : A novel series of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives synthesized by Sunder et al. (2013) showed significant anti-inflammatory activity, highlighting their potential in the treatment of inflammatory disorders Sunder & Maleraju, 2013.

Antifungal Agents : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species. The study emphasizes the potential of these compounds in developing broad-spectrum antifungal therapies Bardiot et al., 2015.

pKa Determination and Drug Precursors : Duran and Canbaz (2013) determined the acidity constants of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivatives, providing essential data for the development of drug precursors Duran & Canbaz, 2013.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenylsulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S2.ClH/c1-17-8-9-18(2)22-21(17)24-23(30-22)26(11-10-25-12-14-28-15-13-25)20(27)16-29-19-6-4-3-5-7-19;/h3-9H,10-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAOQYMLMVHXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CCN3CCOCC3)C(=O)CSC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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